Meclizine Monohydrochloride

Overview

Description

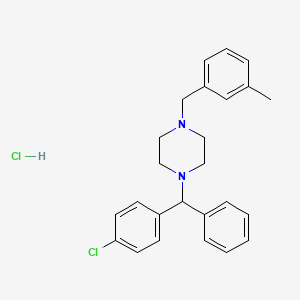

Meclizine Monohydrochloride is a piperazine derivative antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. It is sold under various brand names, including Bonine and Antivert . This compound works by blocking histamine H1 receptors, thereby reducing the effects of histamine in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meclizine Monohydrochloride can be synthesized through several methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

In industrial settings, meclizine hydrochloride is often produced using a solid dispersion technique to enhance its solubility and dissolution rate . This involves the preparation of solid dispersions using carriers like mannitol through fusion methods. The resulting solid dispersion is then formulated into fast-dissolving tablets for oral administration .

Chemical Reactions Analysis

Types of Reactions

Meclizine Monohydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert meclizine hydrochloride to its amine derivatives.

Substitution: Substitution reactions involving halogenated reagents can modify the aromatic rings of meclizine hydrochloride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and halogen-substituted meclizine hydrochloride .

Scientific Research Applications

Meclizine Monohydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving antihistamines and piperazine derivatives.

Biology: this compound is used in research on histamine receptors and their role in various physiological processes.

Mechanism of Action

Meclizine Monohydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor . By blocking these receptors, it inhibits the signaling pathways mediated by histamine, which are involved in the regulation of nausea, vomiting, and dizziness. Additionally, meclizine hydrochloride may decrease the excitability of the labyrinth and vestibular stimulation, further contributing to its antiemetic and antivertigo effects .

Comparison with Similar Compounds

Similar Compounds

Diphenhydramine: Another antihistamine used to treat motion sickness and allergies.

Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.

Cyclizine: An antihistamine with similar antiemetic properties.

Uniqueness

Meclizine Monohydrochloride is unique in its relatively long duration of action and lower incidence of drowsiness compared to other antihistamines like diphenhydramine . It is also preferred for its effectiveness in treating vertigo associated with vestibular disorders .

Biological Activity

Meclizine Monohydrochloride is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its biological activity is characterized by its antagonistic effects on histamine H1 receptors, which play a crucial role in various physiological responses, including nausea and vestibular function. This article provides a comprehensive overview of the biological activity of meclizine, including its pharmacodynamics, mechanism of action, pharmacokinetics, and relevant clinical findings.

Meclizine exerts its effects primarily through the following mechanisms:

- Histamine H1 Receptor Antagonism : Meclizine blocks the action of histamine at H1 receptors in the central nervous system (CNS), particularly in the vomiting center and chemoreceptor trigger zone (CTZ) located in the medulla. This action helps alleviate nausea and vomiting associated with motion sickness and other vestibular disorders .

- Anticholinergic Effects : In addition to its antihistaminic properties, meclizine possesses central anticholinergic actions that contribute to its antiemetic effects. These actions may lead to side effects such as drowsiness and dry mouth .

- Vestibular System Modulation : Research indicates that meclizine may modulate vestibular system activity. It has been shown to inhibit eye movement reflexes related to low accelerations during visual-vestibular tasks, suggesting a central mechanism of action rather than purely sensory-specific pathways .

Pharmacokinetics

The pharmacokinetic profile of meclizine is essential for understanding its therapeutic efficacy:

Clinical Findings and Case Studies

Meclizine's efficacy has been demonstrated in various clinical settings:

- Motion Sickness : A study revisiting meclizine's effects on motion sickness found significant improvements in patients' symptoms, particularly under normal visual-vestibular conditions. However, its efficacy may diminish in high-acceleration environments .

- Vestibular Migraine Management : Meclizine has been used off-label for managing acute vestibular migraine attacks. A case report highlighted its effectiveness in alleviating severe nausea following the withdrawal from transdermal scopolamine, demonstrating meclizine's role in managing withdrawal symptoms effectively .

- Achondroplasia Treatment : Recent studies have explored meclizine's potential in promoting bone growth in animal models of achondroplasia. Phase 1 clinical trials indicated that repeated doses were well tolerated among children with this condition, suggesting a novel therapeutic application beyond its traditional use .

Adverse Effects

While meclizine is generally well tolerated, it is associated with several adverse effects:

Properties

CAS No. |

36236-67-6 |

|---|---|

Molecular Formula |

C25H28Cl2N2 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |

InChI Key |

GJNMJOHYRWHJQB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Key on ui other cas no. |

410538-37-3 31884-77-2 1104-22-9 36236-67-6 |

Related CAS |

569-65-3 (Parent) |

Synonyms |

Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.